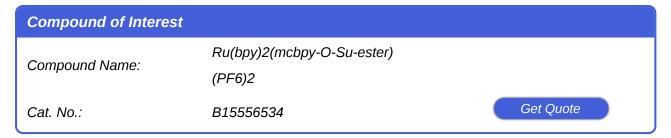


In-Depth Technical Guide: Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of the ruthenium complex, **Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2**. This compound is a versatile tool in biochemical and analytical research, primarily utilized for its fluorescent properties.

Core Compound Data

The fundamental quantitative data for **Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2** is summarized below. The molecular weight is derived from its chemical formula and the atomic weights of its constituent elements.

Table 1: Molecular Properties



| Property | Value |
|--------------------|---------------------|
| Molecular Formula | C36H29F12N7O4P2Ru |
| Molecular Weight | 1014.66 g/mol [1] |
| CAS Number | 136724-73-7[1] |
| Appearance | Solid |
| Solubility | Soluble in water[1] |
| Excitation Maximum | 458 nm[1] |
| Emission Maximum | 628 nm[1] |

Table 2: Atomic Composition and Weights

| Element | Symbol | Count | Atomic Weight (g/mol) | Total Weight (g/mol) |
|------------|----------|-------|-------------------------|---------------------------|
| Carbon | С | 36 | 12.011 | 432.396 |
| Hydrogen | Н | 29 | 1.008 | 29.232 |
| Fluorine | F | 12 | 18.998 | 227.976 |
| Nitrogen | N | 7 | 14.007 | 98.049 |
| Oxygen | 0 | 4 | 15.999 | 63.996 |
| Phosphorus | Р | 2 | 30.974 | 61.948 |
| Ruthenium | Ru | 1 | 101.07 | 101.07 |
| Total | 1014.667 | | | |

Key Applications and Experimental Protocols

Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 is a valuable reagent in several advanced research applications due to its ability to be conjugated to biomolecules and its distinct fluorescent properties. The activated N-succinimidyl ester group allows for the covalent labeling of primary and secondary amines on proteins and other molecules.



Fluorescent Protein Staining for 1D and 2D Gel Electrophoresis

This ruthenium complex serves as a sensitive fluorescent stain for detecting proteins in polyacrylamide gels, offering an alternative to traditional stains like Coomassie Blue and silver staining.[1][2][3]

· Gel Fixation:

- Following electrophoresis, place the gel in a clean container.
- Add a sufficient volume of fixing solution (e.g., 40% ethanol, 10% acetic acid) to completely submerge the gel.
- Incubate for 30-60 minutes with gentle agitation.

Washing:

- o Discard the fixing solution.
- Wash the gel with deionized water for 10-15 minutes with gentle agitation. Repeat this step twice.
- Staining Solution Preparation:
 - Prepare a staining solution of Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 at a concentration of 1-5 μM in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

Staining:

- Immerse the gel in the staining solution.
- Incubate for 60-90 minutes at room temperature with gentle agitation. Protect the container from light to prevent photobleaching.

Destaining:

Remove the staining solution.



Add a destaining solution (e.g., 10% methanol, 7% acetic acid) and incubate for 20-30 minutes with gentle agitation.

Visualization:

 The gel can be visualized using a standard UV transilluminator or a laser-based gel imager with an excitation wavelength around 458 nm and an emission filter around 628 nm.



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Figure 1: Experimental workflow for fluorescent protein gel staining.

Electrochemiluminescence (ECL) Detection

The ruthenium complex can be used as a label in ECL-based immunoassays and other detection methods. The principle involves the generation of light from an excited state of the ruthenium complex, which is produced during an electrochemical reaction.

- Antibody Conjugation:
 - Conjugate the Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 to a detection antibody by reacting the N-succinimidyl ester with primary amines on the antibody.
 - Purify the conjugated antibody to remove any unconjugated label.
- Assay Procedure:
 - Immobilize a capture antibody specific to the target analyte on the surface of an electrode.
 - Add the sample containing the analyte and incubate to allow binding.

Foundational & Exploratory



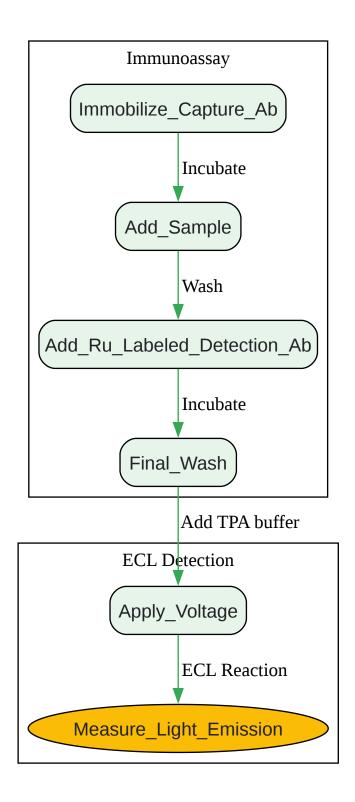


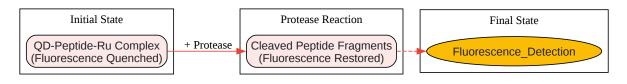
- Wash to remove unbound components.
- Add the ruthenium-labeled detection antibody and incubate to form a sandwich complex.
- Wash to remove unbound labeled antibody.

ECL Detection:

- Place the electrode in an ECL reader containing a buffer with a co-reactant (e.g., tripropylamine, TPA).
- Apply a voltage to the electrode to initiate the electrochemical reaction.
- The ruthenium complex is oxidized, and upon reaction with the oxidized co-reactant, an excited state is formed which then emits light upon relaxation.
- Measure the emitted light, the intensity of which is proportional to the amount of analyte in the sample.









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